2-Bromo-3-chloro-6-fluorobenzyl bromide spectral data (NMR, IR, MS)
2-Bromo-3-chloro-6-fluorobenzyl bromide spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Bromo-3-chloro-6-fluorobenzyl bromide
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated aromatic compounds serve as indispensable building blocks. 2-Bromo-3-chloro-6-fluorobenzyl bromide is a highly functionalized reagent whose distinct substitution pattern offers a versatile scaffold for constructing complex molecular architectures. The presence of four different halogen atoms, each with unique electronic and steric properties, allows for selective and sequential chemical transformations.
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and confirm the identity and purity of 2-Bromo-3-chloro-6-fluorobenzyl bromide. As Senior Application Scientists, our goal is not merely to present data but to elucidate the underlying principles that govern the spectral output. This guide is structured to provide researchers, scientists, and drug development professionals with the expertise to confidently interpret these spectra, troubleshoot potential synthetic issues, and ensure the integrity of their starting materials.
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the benzene ring dictates the expected spectral features. The benzylic bromide provides a reactive site for nucleophilic substitution, while the aromatic halogens influence the electronic environment of the ring and the benzylic protons.
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¹H NMR: Will show two distinct aromatic protons and a singlet for the two benzylic protons.
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¹³C NMR: Will display seven unique carbon signals, one for the benzylic carbon and six for the aromatic carbons.
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IR Spectroscopy: Will feature characteristic bands for aromatic C-H and C=C bonds, as well as C-halogen and aliphatic C-H bonds.
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Mass Spectrometry: Will exhibit a complex molecular ion cluster due to the isotopic abundances of bromine and chlorine, with a primary fragmentation pathway involving the loss of a bromine radical to form a stable benzyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Bromo-3-chloro-6-fluorobenzyl bromide, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures reproducibility and high-quality data.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
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Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard and is defined as 0.00 ppm.
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Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.[1]
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Processing: Fourier transform the raw data, followed by phase and baseline correction to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Standard workflow for NMR spectral acquisition and analysis.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is characterized by two main regions: the aromatic region and the aliphatic (benzylic) region.
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Benzylic Protons (-CH₂Br): A sharp singlet is expected around 4.5-4.8 ppm . These two protons are chemically equivalent and have no adjacent protons to couple with, hence a singlet. Their downfield shift is due to the strong deshielding effect of the adjacent bromine atom and the aromatic ring. For comparison, the benzylic protons in 2-chlorobenzyl bromide appear at 4.53 ppm.[2]
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Aromatic Protons (Ar-H): Two signals are expected in the aromatic region, typically between 7.0 and 7.6 ppm .
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H-4: This proton is adjacent to the chlorine atom and will likely appear as a doublet, split by H-5.
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H-5: This proton is coupled to H-4 and will also appear as a doublet. The fluorine atom at position 6 will cause further, longer-range coupling, potentially resulting in a doublet of doublets for H-5. The exact chemical shifts are influenced by the combined electronic effects of the three different halogen substituents.
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| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.4 - 7.6 | 1H | d (doublet) | Ar-H (H-4) |
| ~7.1 - 7.3 | 1H | dd (doublet of doublets) | Ar-H (H-5) |
| ~4.5 - 4.8 | 2H | s (singlet) | -CH₂Br |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, as all carbon atoms are in unique chemical environments.
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Benzylic Carbon (-CH₂Br): This signal will appear significantly upfield from the aromatic carbons, typically in the range of 30-35 ppm .
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Aromatic Carbons (Ar-C): Six signals are expected in the 110-140 ppm region. The carbons directly attached to the halogens (C-2, C-3, C-6) will be significantly influenced by their electronegativity and anisotropic effects. The carbon attached to fluorine (C-6) will exhibit a large one-bond coupling constant (¹JC-F).
| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | C-1 (quaternary) |
| ~120 - 125 | C-2 (quaternary, attached to Br) |
| ~130 - 135 | C-3 (quaternary, attached to Cl) |
| ~128 - 132 | C-4 |
| ~115 - 120 | C-5 |
| ~158 - 162 (doublet, ¹JC-F) | C-6 (quaternary, attached to F) |
| ~30 - 35 | -CH₂Br |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectrum Acquisition
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Method: For a liquid or low-melting solid like 2-Bromo-3-chloro-6-fluorobenzyl bromide, the spectrum is typically acquired as a thin film between two salt plates (e.g., NaCl or KBr).
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Analysis: The sample is placed in an FT-IR spectrometer, and the transmitted infrared radiation is measured as a function of wavenumber (cm⁻¹).
The resulting spectrum provides a "fingerprint" unique to the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds.[3]
IR Spectral Interpretation
The key diagnostic peaks for 2-Bromo-3-chloro-6-fluorobenzyl bromide are:
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Aromatic C-H Stretch: A group of weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ).
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Aliphatic C-H Stretch: Medium intensity bands just below 3000 cm⁻¹ (typically 2920-2980 cm⁻¹ ) corresponding to the -CH₂- group.
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Aromatic C=C Stretch: Sharp, medium intensity peaks in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
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C-H Bending: Out-of-plane C-H bending vibrations in the 750-900 cm⁻¹ range can help confirm the aromatic substitution pattern.
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C-Halogen Stretches: Strong absorptions in the fingerprint region (<1200 cm⁻¹).
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C-F Stretch: Typically a strong band around 1200-1250 cm⁻¹ .
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C-Cl Stretch: A strong band in the 700-800 cm⁻¹ region.
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C-Br Stretch: A strong band in the 500-650 cm⁻¹ region.
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| Predicted IR Absorption Bands | |
| **Wavenumber (cm⁻¹) ** | Vibration Type |
| 3050-3100 | Aromatic C-H Stretch |
| 2920-2980 | Aliphatic C-H Stretch (-CH₂) |
| 1450-1600 | Aromatic C=C Ring Stretch |
| 1200-1250 | C-F Stretch |
| 700-800 | C-Cl Stretch |
| 500-650 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Experimental Protocol: Mass Spectrum Acquisition
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Ionization Method: Electron Ionization (EI) at 70 eV is the standard method for creating positive ions from volatile organic compounds.
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Analysis: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Mass Spectral Interpretation
The most informative features of the mass spectrum are the molecular ion peak and the base peak, which corresponds to the most stable fragment ion.
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Molecular Ion (M⁺): Due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a cluster of peaks.[4][5] The primary peaks in this cluster will be:
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M⁺: (C₇H₄⁷⁹Br₂³⁵ClF) = m/z 300 (relative abundance depends on specific isotopes)
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M+2: Contains one heavier isotope (e.g., ⁸¹Br or ³⁷Cl)
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M+4: Contains two heavier isotopes (e.g., ⁸¹Br₂ or ⁷⁹Br⁸¹Br³⁷Cl) The exact pattern of this cluster is a definitive signature for a compound containing two bromine atoms and one chlorine atom.
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Key Fragmentation Pathway: The most characteristic fragmentation in benzyl halides is the cleavage of the carbon-halogen bond to form a highly stable, resonance-delocalized benzyl cation.[6]
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Loss of Benzylic Bromine ([M-Br]⁺): The primary fragmentation will be the loss of the benzylic bromine atom (Br•). This results in the formation of the 2-bromo-3-chloro-6-fluorobenzyl cation . This fragment will be observed at m/z 221/223/225 , again showing a characteristic isotopic pattern for one bromine and one chlorine atom. This is very often the base peak in the spectrum.
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Primary Fragmentation Pathway of 2-Bromo-3-chloro-6-fluorobenzyl bromide
Caption: Dominant fragmentation pathway in EI-MS.
| Predicted Key Ions in Mass Spectrum | ||
| m/z (Isotopic Cluster) | Ion Formula | Description |
| 300, 302, 304... | [C₇H₄Br₂ClF]⁺ | Molecular Ion (M⁺) |
| 221, 223, 225 | [C₇H₄BrClF]⁺ | [M-Br]⁺ (Loss of benzylic Br), likely Base Peak |
Synthesis and Purity Considerations
A common route to benzyl bromides is the radical bromination of the corresponding toluene derivative. In this case, 2-bromo-3-chloro-6-fluorotoluene would be treated with a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator.[7]
Potential impurities that could be detected by the spectroscopic methods described include:
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Unreacted Starting Material: 2-bromo-3-chloro-6-fluorotoluene.
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Dibrominated Side Product: 2-bromo-3-chloro-6-fluorobenzal bromide, which would show a characteristic triplet for the -CHBr₂ proton in the ¹H NMR spectrum.
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Ring Bromination Products: Though less likely under radical conditions, any electrophilic bromination would lead to isomers detectable by NMR and MS.
Conclusion
The structural confirmation of 2-Bromo-3-chloro-6-fluorobenzyl bromide is unequivocally achieved through a combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight while revealing a distinctive isotopic signature and a predictable fragmentation pattern. This comprehensive spectral analysis serves as a robust quality control standard, ensuring the material's integrity for its intended use in advanced chemical synthesis.
References
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The Royal Society of Chemistry. Supporting Information. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. Mass spectrum of 2-bromo-2-methylpropane. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. Infrared spectrum of 2-bromo-2-methylpropane. Available from: [Link]
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Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. Available from: [Link]
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YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 2-Chlorobenzyl bromide(611-17-6) 1H NMR spectrum [chemicalbook.com]
- 3. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]

